5-(1-Chloroethyl)-3-ethylisoxazole
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Overview
Description
5-(1-Chloroethyl)-3-ethylisoxazole is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 1-chloroethyl group and an ethyl group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Chloroethyl)-3-ethylisoxazole typically involves the reaction of 3-ethylisoxazole with a chlorinating agent. One common method is the use of thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
5-(1-Chloroethyl)-3-ethylisoxazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the chlorine atom or to modify the isoxazole ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used in substitution reactions, typically under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or alcohol derivative.
Scientific Research Applications
5-(1-Chloroethyl)-3-ethylisoxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(1-Chloroethyl)-3-ethylisoxazole involves its interaction with specific molecular targets. The chlorine atom can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins or DNA, potentially disrupting their normal function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-vinyl-1H-pyrazole: Similar in structure but contains a pyrazole ring instead of an isoxazole ring.
3-Alkenyl-5-chloro-1H-pyrazole: Another related compound with a pyrazole ring and an alkenyl group.
Uniqueness
5-(1-Chloroethyl)-3-ethylisoxazole is unique due to its specific substitution pattern on the isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
71495-00-6 |
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Molecular Formula |
C7H10ClNO |
Molecular Weight |
159.61 g/mol |
IUPAC Name |
5-(1-chloroethyl)-3-ethyl-1,2-oxazole |
InChI |
InChI=1S/C7H10ClNO/c1-3-6-4-7(5(2)8)10-9-6/h4-5H,3H2,1-2H3 |
InChI Key |
HYBITPOIYITAHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=C1)C(C)Cl |
Origin of Product |
United States |
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